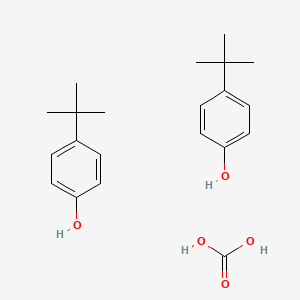

4-tert-butylphenol;carbonic acid

Description

Contextualization of Bis(4-(tert-butyl)phenyl) carbonate within Modern Organic Chemistry

Bis(4-(tert-butyl)phenyl) carbonate is a symmetrical diaryl carbonate. Its structure is distinguished by the presence of a tert-butyl group at the para-position of each phenyl ring. This feature is pivotal to its role in modern organic chemistry. The bulky, electron-donating tert-butyl groups impart several key characteristics to the molecule:

Increased Lipophilicity: The alkyl groups enhance the compound's solubility in nonpolar organic solvents, which is advantageous for various homogeneous reaction conditions.

Steric Hindrance: The size of the tert-butyl groups can influence the regioselectivity of reactions, directing interactions away from the ortho and meta positions.

Electronic Effects: The electron-donating nature of the alkyl groups can modulate the reactivity of the aromatic ring and the carbonate linkage.

In contemporary synthesis, bis(4-(tert-butyl)phenyl) carbonate is primarily regarded as a specialized building block and a stable carbonyl source. It is a logical extension of diphenyl carbonate (DPC), a widely used reagent. While DPC is a key monomer in the production of polycarbonates via melt transcarbonation, derivatives like bis(4-(tert-butyl)phenyl) carbonate are explored for creating polymers with modified properties or for use in applications where the release of 4-tert-butylphenol (B1678320) upon reaction is either desired or benign. The use of sterically hindered phenols is a known strategy in polymer science to create materials with unique thermal or mechanical properties. rsc.org

Historical Development of Aromatic Carbonate Chemistry

The chemistry of aromatic carbonates is intrinsically linked to the broader history of organic synthesis, particularly the development of reagents for polymerization and for the protection of functional groups.

Early Studies: Initial investigations into carbonate esters date back to the 19th century, following the elucidation of the structure of carbonic acid. The synthesis of simple dialkyl and diaryl carbonates laid the groundwork for understanding their fundamental reactivity. Early 20th-century work included studies on the hydrolysis and reactions of simple aromatic esters and carbonates, establishing baseline knowledge of their stability and reaction kinetics.

Rise of Polycarbonates: A major impetus for the development of aromatic carbonate chemistry was the invention of polycarbonate resins. The melt transcarbonation process, which typically involves the reaction of a bisphenol (like bisphenol A) with diphenyl carbonate, became a major industrial process. This spurred extensive research into the synthesis, purification, and reactivity of various diaryl carbonates. rsc.org More recently, research has focused on "activated carbonates," such as bis(methyl salicyl) carbonate, which offer higher reactivity and allow for polymerization under milder conditions or with less reactive monomers. rsc.org This ongoing development highlights the continued search for carbonate reagents with tailored properties.

Protecting Group Chemistry: The tert-butyloxycarbonyl (Boc) group is one of the most important protecting groups for amines in peptide synthesis and other areas of organic chemistry. wikipedia.org While the Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347), its conceptual foundation lies within carbonate chemistry. Similarly, other carbonate-based structures have been employed as protecting groups for alcohols and phenols, valued for their stability under certain conditions and their selective removal under others. uchicago.eduorganic-chemistry.org

Scope and Research Significance of Bis(4-(tert-butyl)phenyl) carbonate Studies

The research significance of bis(4-(tert-butyl)phenyl) carbonate stems from its role as a specialized chemical intermediate. It is not a high-volume commodity chemical but rather a fine chemical used in laboratory-scale synthesis and niche applications. Its availability from numerous chemical suppliers as a "building block" or "research chemical" underscores its utility in the scientific community. achemblock.combldpharm.com

The primary areas of its research significance include:

Monomer for Specialty Polymers: It can serve as a monomer or co-monomer in the synthesis of specialty polycarbonates and polyesters. The incorporation of the 4-tert-butylphenol moiety can enhance thermal stability, solubility in organic media, and modify the mechanical properties of the resulting polymer. The closely related monomer tert-butyl hydroquinone (B1673460) has been successfully used to produce homopolymers via melt polymerization with activated carbonates, demonstrating the viability of incorporating sterically hindered phenols into polymer backbones. rsc.org

Carbonylating Agent: Like other diaryl carbonates, it can be used as a phosgene (B1210022) equivalent for the synthesis of other carbonates, carbamates, and ureas, particularly when the introduction of a carbonyl group between two nucleophiles is required under non-acidic conditions. The byproduct of such a reaction, 4-tert-butylphenol, is less volatile and has a lower odor profile than phenol (B47542), which can be an advantage in certain applications.

Intermediate for Functional Materials: The 4-tert-butylphenyl group is a common structural motif in functional organic materials, including ligands for metal complexes and components of organic light-emitting diodes (OLEDs). The synthesis of complex molecules containing this moiety, such as substituted tetrapyridophenazine ligands for Ruthenium(II) complexes, often relies on building blocks that can introduce the tert-butyl-phenyl group. rsc.org Bis(4-(tert-butyl)phenyl) carbonate serves as a stable precursor for delivering the 4-tert-butylphenoxy unit.

Physicochemical Properties of Bis(4-(tert-butyl)phenyl) carbonate

The following table summarizes key physicochemical properties of the compound. bldpharm.comnih.govsigmaaldrich.com

| Property | Value |

| CAS Number | 2561-97-9 |

| Molecular Formula | C₂₁H₂₆O₃ |

| Molecular Weight | 326.43 g/mol |

| IUPAC Name | bis(4-tert-butylphenyl) carbonate |

| SMILES | CC(C)(C)c1ccc(cc1)OC(=O)Oc2ccc(cc2)C(C)(C)C |

| InChI Key | WMEZDESZXBGWCU-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2561-97-9 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

4-tert-butylphenol;carbonic acid |

InChI |

InChI=1S/2C10H14O.CH2O3/c2*1-10(2,3)8-4-6-9(11)7-5-8;2-1(3)4/h2*4-7,11H,1-3H3;(H2,2,3,4) |

InChI Key |

GDNIZLZPPXEFAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.C(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Tert Butyl Phenyl Carbonate

Traditional Synthetic Pathways

The conventional methods for synthesizing diaryl carbonates, including bis(4-(tert-butyl)phenyl) carbonate, have historically relied on two primary routes: direct phosgenation and transesterification.

Phosgene-Mediated Carbonylation of 4-tert-butylphenol (B1678320)

The most established industrial route to aromatic polycarbonates involves the reaction of a bisphenol with phosgene (B1210022) (COCl₂). tum.deresearchgate.net In a related process, diaryl carbonates are synthesized from the corresponding phenols. The synthesis of bis(4-(tert-butyl)phenyl) carbonate via this method involves the direct reaction of 4-tert-butylphenol with the highly toxic and reactive phosgene gas.

Step 1: Deprotonation 2 (CH₃)₃C-C₆H₄-OH + 2 NaOH → 2 (CH₃)₃C-C₆H₄-ONa + 2 H₂O

Step 2: Reaction with Phosgene 2 (CH₃)₃C-C₆H₄-ONa + COCl₂ → ((CH₃)₃C-C₆H₄-O)₂CO + 2 NaCl

While effective, this method's significant drawbacks include the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride (if a base is not used for neutralization) or large quantities of salt waste. researchgate.netjaci.or.jp These safety and environmental concerns have driven research into alternative, phosgene-free synthetic routes. researchgate.net In the context of polycarbonate production, 4-tert-butylphenol has also been used as a chain-terminating agent to control the molecular weight of the polymer. tum.de

Transesterification Routes involving Carbonyl Donors

Transesterification represents a major phosgene-free alternative for the synthesis of diaryl carbonates. jaci.or.jp This method involves the reaction of a phenol (B47542) with a different, more accessible carbonate ester, typically an aliphatic one like dimethyl carbonate (DMC), to exchange the alkyl or aryl groups. researchgate.net

The synthesis of bis(4-(tert-butyl)phenyl) carbonate via this route would proceed by reacting 4-tert-butylphenol with a carbonyl donor such as diphenyl carbonate (DPC) or, more commonly, dimethyl carbonate. The reaction with DMC is a two-step process:

First Transesterification: 4-tert-butylphenol reacts with DMC to form the intermediate methyl 4-tert-butylphenyl carbonate (MTBPC).

Second Transesterification/Disproportionation: The MTBPC can then either react with another molecule of 4-tert-butylphenol or undergo disproportionation to yield the desired bis(4-(tert-butyl)phenyl) carbonate and methanol (B129727) or DMC as a byproduct. researchgate.net

This process is an equilibrium reaction, which necessitates strategies to drive the reaction towards the product side. jaci.or.jp This is often achieved by heating the mixture to high temperatures and continuously removing the low-boiling alcohol byproduct (e.g., methanol) under reduced pressure. jaci.or.jp

Various catalysts have been investigated to improve the efficiency of transesterification for producing diphenyl carbonate, with findings applicable to substituted phenols. Hard Lewis acids have been shown to exhibit higher selectivity compared to soft Lewis acids or Brønsted acids. researchgate.net A study on the transesterification of phenol with DMC highlighted the effectiveness of specific lead and tin-based catalysts.

| Catalyst Type | Example | Observation on DPC Synthesis |

| Lead Compounds | PbO, Pb(OH)₂ | Showed excellent catalytic activity for the related synthesis of methyl N-phenyl carbamate. |

| Organotin Compounds | Dibutyltin sulfonates | Act as effective hard Lewis acid catalysts, with activity influenced by the electron-withdrawing nature of substituents. researchgate.net |

These findings suggest that a similar catalytic approach would be beneficial for the synthesis of bis(4-(tert-butyl)phenyl) carbonate, improving reaction rates and yields under the required equilibrium-shifting conditions.

Green Chemistry Approaches to Synthesis

In response to the environmental and safety issues of phosgene, "green" synthetic methods are a major focus of modern chemical research. These approaches prioritize the use of less hazardous reagents and the minimization of waste.

Non-Phosgene Carbonylation Strategies

Beyond transesterification with DMC, other non-phosgene carbonylating agents have been explored. These reagents are designed to be safer alternatives to phosgene for introducing the carbonyl group. researchgate.net Examples of such phosgene substitutes include triphosgene, a solid that is easier to handle than gaseous phosgene, and activated carbonates like bis(4-nitrophenyl) carbonate. researchgate.net

Another significant non-phosgene strategy is oxidative carbonylation. This process involves the reaction of the phenol with carbon monoxide (CO) and an oxidant, typically in the presence of a catalyst system. For the synthesis of diphenyl carbonate, palladium-based catalysts have been extensively studied. This direct synthesis is a promising route as it uses readily available CO, but can require high pressures and temperatures.

Catalytic Synthesis from Carbon Dioxide and 4-tert-butylphenol

The use of carbon dioxide (CO₂) as a C1 building block is a highly attractive green chemistry goal due to its abundance, low cost, and non-toxic nature. researchgate.net The direct synthesis of diaryl carbonates from CO₂ and phenols is thermodynamically challenging but an area of active research.

A more developed application of CO₂ in carbonate synthesis is its reaction with epoxides to form cyclic carbonates. nih.govmdpi.com This reaction is often catalyzed by metal complexes or quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB). nih.govmdpi.com While this does not directly produce bis(4-(tert-butyl)phenyl) carbonate, the catalytic systems and principles are relevant. For instance, research on the carbonation of epoxidized linseed oil demonstrated that high conversion and selectivity could be achieved by optimizing catalyst concentration, temperature, and CO₂ pressure. mdpi.com

The direct synthesis of bis(4-(tert-butyl)phenyl) carbonate from 4-tert-butylphenol and CO₂ remains a significant challenge. Success would require a highly efficient catalytic system capable of overcoming the thermodynamic hurdles and activating both the phenol and the relatively inert CO₂ molecule.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. Key parameters that are typically adjusted include temperature, pressure, reaction time, solvent, and the choice and concentration of the catalyst.

Data from related syntheses illustrate the impact of optimizing these variables. For example, in the synthesis of cyclic carbonates from epoxides and CO₂, catalyst loading and the use of co-catalysts were shown to have a dramatic effect on turnover frequency (TOF).

Table 1: Example of Catalyst Optimization for Styrene Carbonate Synthesis nih.gov

| Catalyst | Co-catalyst | Temperature (°C) | CO₂ Pressure (MPa) | Time (h) | Conversion (%) |

| Co-1 | None | 100 | 1 | 4 | 35 |

| Co-1 | TBAB | 100 | 1 | 0.5 | 76 |

| Ni-1 | None | 100 | 1 | 4 | 22 |

| Zn-1 | None | 100 | 1 | 4 | 18 |

This table demonstrates the significant rate enhancement provided by a tetrabutylammonium bromide (TBAB) co-catalyst in a related carbonation reaction. Data adapted from a study on cyclic carbonate formation. nih.gov

Similarly, in the optimization of a different chemical transformation, researchers found that both the type of catalyst and the solvent system had a profound impact on the final product yield. researchgate.net A systematic screening of catalysts and reaction media led to a significant increase in yield from ineffective levels to as high as 96%. researchgate.net This highlights a universal principle in chemical synthesis: methodical optimization is key to achieving efficient and high-yielding processes. For the synthesis of bis(4-(tert-butyl)phenyl) carbonate, particularly through transesterification or novel catalytic routes, similar detailed studies would be required to identify the optimal balance of conditions for industrial-scale production.

Solvent Effects in Bis(4-(tert-butyl)phenyl) Carbonate Formation

The choice of solvent in the synthesis of bis(4-(tert-butyl)phenyl) carbonate is critical as it can significantly impact reaction rates, equilibrium positions, and the ease of product isolation. The synthesis is often carried out via transesterification of a simple dialkyl carbonate, such as dimethyl carbonate (DMC), with 4-tert-butylphenol, or through the reaction of 4-tert-butylphenol with a carbonylating agent like phosgene or its equivalents.

In transesterification reactions, the solvent's role is multifaceted. A high-boiling, inert solvent can be advantageous for driving the reaction to completion by facilitating the removal of the low-boiling alcohol byproduct (e.g., methanol when using DMC) through azeotropic distillation. However, in many modern industrial processes, there is a strong drive towards solvent-free conditions . researchgate.netnih.govrsc.org This approach, where one of the reactants (often an excess of the dialkyl carbonate) acts as the solvent, offers several benefits including reduced reactor volume, lower separation costs, and a greener process profile by minimizing solvent waste. For instance, in the transesterification of palm oil with dimethyl carbonate, a solvent-free system was successfully employed. nih.gov

Conversely, in phosgenation reactions, a two-phase solvent system is often employed. An aqueous phase, typically containing a base like sodium hydroxide (B78521) to deprotonate the phenol, and an organic phase to dissolve the phosgene and the resulting carbonate product. The choice of the organic solvent is crucial for ensuring good mass transfer between the phases. Dichloromethane (B109758) is a common choice due to its excellent solubility for a wide range of organic compounds and its immiscibility with water.

For purification of the final product, a mixture of solvents may be utilized. For example, a slurry of the crude product in a mixture of hexane (B92381) and dichloromethane can be effective for removing impurities through trituration, followed by filtration to isolate the purified solid bis(4-(tert-butyl)phenyl) carbonate. orgsyn.org The selection of these solvents is based on creating a system where the desired product has low solubility while the impurities are readily dissolved.

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts are indispensable in the synthesis of bis(4-(tert-butyl)phenyl) carbonate, particularly in the environmentally benign transesterification route, as they significantly enhance the reaction rate and can steer the reaction towards the desired product, minimizing the formation of byproducts. The synthesis of the analogous diphenyl carbonate (DPC) from phenol and dimethyl carbonate (DMC) serves as a well-studied model for understanding the catalytic processes applicable to substituted phenols like 4-tert-butylphenol. mdpi.com

The reaction proceeds in two main steps: the initial transesterification of phenol with DMC to form methyl phenyl carbonate (MPC), followed by a second transesterification of MPC with another molecule of phenol to yield DPC, or the disproportionation of MPC to DPC and DMC. mdpi.com The primary side reaction is the formation of anisole. mdpi.com

A variety of catalysts have been investigated for this process, broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous catalysts , such as titanium alkoxides (e.g., titanium(IV) isopropoxide), have shown high activity. mdpi.com The Lewis acidic titanium center coordinates to the carbonyl oxygen of the DMC, polarizing the C=O bond and making the carbonyl carbon more susceptible to nucleophilic attack by the phenoxide.

Heterogeneous catalysts are generally preferred from an industrial standpoint due to their ease of separation from the reaction mixture and potential for reuse. A range of solid catalysts have been developed, including:

Basic catalysts: Potassium hydroxide has been shown to be an effective heterogeneous catalyst for the transesterification of palm oil with DMC. nih.gov For the synthesis of diaryl carbonates, basic catalysts facilitate the deprotonation of the phenol, increasing its nucleophilicity.

Lewis acidic metal oxides: Vanadium-based catalysts, such as V₂O₅, have been explored. Their activity can be enhanced by modification with other metals, like copper, which can improve both the conversion of phenol and the selectivity towards the desired carbonate. mdpi.com

Mixed metal oxides: These materials can offer a combination of Lewis acid and base sites, which can act synergistically to promote the reaction.

Lead-based catalysts: Basic lead carbonate has been reported as an effective catalyst for the transesterification of dimethyl carbonate with phenol. researchgate.net

The table below summarizes the performance of various catalysts in the analogous synthesis of diphenyl carbonate, providing insights into the types of catalysts that would be effective for the synthesis of bis(4-(tert-butyl)phenyl) carbonate.

| Catalyst System | Reactants | Reaction Conditions | Phenol Conversion (%) | Product Selectivity (%) | Reference |

| Titanium Diisopropoxide bis(ethyl acetoacetate) | Phenol, Dimethyl Carbonate | 185–206 °C, High Pressure, 9 h | 86.4 | 99.4 (for MPC) | mdpi.com |

| V₂O₅-CuO (4:1) | Phenol, Dimethyl Carbonate | 150–180 °C, 9 h | 37.0 | 96.8 (for transesterification products) | mdpi.com |

| Potassium Hydroxide (KOH) | Palm Oil, Dimethyl Carbonate | Refluxing temp., 8 h | - | 96.2 (for FAMEs) | nih.gov |

| Basic Lead Carbonate | Phenol, Dimethyl Carbonate | Not specified | Not specified | Not specified | researchgate.net |

The kinetics of these reactions are often complex. For the KOH-catalyzed transesterification of palm oil and DMC, a pseudo-first-order kinetic model was successfully applied, with a determined activation energy of 79.1 kJ mol⁻¹. nih.gov Such kinetic studies are crucial for reactor design and process optimization.

Derivatization Strategies of 4-tert-butylphenol Precursors for Carbonate Synthesis

While the direct reaction of 4-tert-butylphenol with a carbonyl source is the most straightforward approach to synthesizing bis(4-(tert-butyl)phenyl) carbonate, strategic derivatization of the phenol precursor can be employed to enhance reactivity or to introduce specific functionalities. These strategies are particularly relevant when dealing with less reactive carbonylating agents or when aiming for milder reaction conditions.

One plausible strategy involves the conversion of the hydroxyl group of 4-tert-butylphenol into a more reactive intermediate. For instance, the phenol can be converted into a silyl (B83357) ether. The resulting silylated phenol could then react with a carbonylating agent, with the cleavage of the O-Si bond providing a strong thermodynamic driving force for the reaction.

Another approach is the in-situ generation of a more nucleophilic phenoxide. While this is a standard practice using a base, the choice of the counter-ion of the base can influence the reactivity of the resulting phenoxide. For example, the use of a phase-transfer catalyst in a biphasic system can facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the carbonylating agent occurs.

Furthermore, derivatization can be used to introduce activating groups onto the aromatic ring of 4-tert-butylphenol, although this is less common for the synthesis of a simple diaryl carbonate. The introduction of electron-withdrawing groups could potentially make the corresponding phenoxide a better leaving group in the second step of the transesterification process, though it would decrease the nucleophilicity of the phenol in the initial step.

Reaction Mechanisms and Chemical Transformations of Bis 4 Tert Butyl Phenyl Carbonate

Nucleophilic Substitution Reactions involving Carbonate Moieties

The carbonyl carbon of the carbonate group in bis(4-(tert-butyl)phenyl) carbonate is electrophilic and thus susceptible to attack by nucleophiles. This reactivity drives a variety of nucleophilic substitution reactions, leading to the formation of a range of new compounds.

Aminolysis: The reaction of bis(4-(tert-butyl)phenyl) carbonate with amines, known as aminolysis, results in the formation of carbamates and 4-tert-butylphenol (B1678320). The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a 4-tert-butylphenoxide ion as the leaving group, which then abstracts a proton from the protonated amine to yield 4-tert-butylphenol and the corresponding carbamate.

The general mechanism can be depicted as follows:

Nucleophilic attack: The amine attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A transient, unstable intermediate is formed.

Leaving group departure: The 4-tert-butylphenoxide ion is eliminated.

Proton transfer: A proton is transferred from the protonated amine to the phenoxide ion.

The rate of aminolysis is influenced by the nucleophilicity of the amine and the reaction conditions. Stronger, less sterically hindered amines will generally react more rapidly.

Alcoholysis: Similarly, in the presence of an alcohol and a suitable catalyst (acid or base), bis(4-(tert-butyl)phenyl) carbonate can undergo alcoholysis (or transesterification) to produce a new, unsymmetrical carbonate and 4-tert-butylphenol. The mechanism is analogous to aminolysis, with the alcohol acting as the nucleophile.

The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reacting alcohol or by removing one of the products.

Since bis(4-(tert-butyl)phenyl) carbonate is a symmetrical molecule, nucleophilic attack on the carbonate carbonyl will always result in the displacement of a 4-tert-butylphenoxide leaving group. Therefore, in reactions with achiral nucleophiles, regioselectivity is not a consideration.

However, if the carbonate were unsymmetrical (i.e., possessing two different aryl groups), the attacking nucleophile would preferentially displace the better leaving group. The group that is more electron-withdrawing and can better stabilize a negative charge will be the superior leaving group.

In the context of stereoselectivity, if bis(4-(tert-butyl)phenyl) carbonate were to react with a chiral, non-racemic nucleophile, the product would be a mixture of diastereomers. The steric hindrance imposed by the bulky tert-butyl groups could potentially influence the diastereomeric ratio of the products. For reactions involving chiral catalysts, high levels of stereoselectivity can be achieved in the alcoholysis of similar carbonate compounds.

Hydrolysis Pathways of Bis(4-(tert-butyl)phenyl) Carbonate

Hydrolysis of bis(4-(tert-butyl)phenyl) carbonate involves the cleavage of the ester linkages by water, leading to the formation of 4-tert-butylphenol and carbonic acid, which is unstable and decomposes to carbon dioxide and water. The hydrolysis can be catalyzed by acids, bases, or enzymes.

Under acidic conditions, the hydrolysis of diaryl carbonates is initiated by the protonation of the carbonyl oxygen. nih.gov This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. wikipedia.org

The proposed mechanism involves the following steps:

Protonation of the carbonyl oxygen: This is a rapid equilibrium step.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to one of the ether oxygens.

Cleavage of the C-O bond: This results in the departure of a molecule of 4-tert-butylphenol.

Deprotonation: The resulting protonated carbonic acid derivative loses a proton to regenerate the acid catalyst and form the unstable carbamic acid, which then decomposes.

The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid. However, for some diaryl carbonates, the rate can pass through a maximum and then decrease at very high acid concentrations due to specific electrolyte effects. nih.gov

Base-catalyzed hydrolysis, also known as saponification, is generally a more efficient method for the hydrolysis of esters, including carbonates. nih.gov The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. nih.gov

The mechanism proceeds as follows:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of the leaving group: The intermediate collapses, expelling a 4-tert-butylphenoxide ion.

Acid-base reaction: The phenoxide ion is a stronger base than the resulting carboxylic acid derivative, and an irreversible acid-base reaction occurs to form 4-tert-butylphenol and a carbonate ion.

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Diaryl Carbonates

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | H₃O⁺ | OH⁻ |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by hydroxide |

| Intermediate | Positively charged | Negatively charged |

| Reversibility | Reversible | Irreversible |

| Rate Determining Step | Often the attack of water | Often the formation of the tetrahedral intermediate |

While specific studies on the enzymatic hydrolysis of bis(4-(tert-butyl)phenyl) carbonate are not extensively documented in the reviewed literature, general principles of enzymatic reactions on similar substrates can be applied. Enzymes such as lipases and esterases are known to catalyze the hydrolysis of a wide variety of ester bonds, including those in carbonates. nih.govnih.gov These enzymes offer the advantages of high specificity and mild reaction conditions.

The enzymatic hydrolysis would likely proceed via a mechanism similar to base-catalyzed hydrolysis, where a nucleophilic residue in the enzyme's active site (e.g., serine) attacks the carbonyl carbon of the carbonate. This would lead to the formation of an acyl-enzyme intermediate and the release of the first molecule of 4-tert-butylphenol. The acyl-enzyme intermediate would then be hydrolyzed by water to release the second molecule of 4-tert-butylphenol and regenerate the free enzyme.

The biodegradability of bis(4-(tert-butyl)phenyl) carbonate is intrinsically linked to the fate of its hydrolysis product, 4-tert-butylphenol. Studies have shown that 4-tert-butylphenol can be degraded by various microorganisms. nih.govnih.govasm.org For instance, the bacterium Sphingobium fuliginis has been shown to utilize 4-tert-butylphenol as a sole source of carbon and energy. nih.gov The proposed degradation pathway involves the hydroxylation of the aromatic ring to form 4-tert-butylcatechol (B165716), which is then subjected to meta-cleavage of the ring. asm.org This suggests that if bis(4-(tert-butyl)phenyl) carbonate undergoes hydrolysis in the environment, its ultimate breakdown products can be mineralized by microbial action.

Electrophilic Aromatic Substitution on the tert-butylphenyl Rings

The two phenyl rings in bis(4-(tert-butyl)phenyl) carbonate are susceptible to electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are primarily governed by the electronic and steric effects of the substituents: the tert-butyl group and the carbonate linkage (-O-C(=O)-O-Ar).

The tert-butyl group is an activating, ortho, para-directing group. This is due to its electron-donating inductive effect and hyperconjugation. Conversely, the carbonate linkage is a deactivating group due to the electron-withdrawing nature of the carbonyl group, which pulls electron density from the phenyl rings, making them less nucleophilic. This deactivating effect is transmitted through the ether oxygen atoms.

Given the opposing effects of these two substituents, the precise location of electrophilic attack can be influenced by the reaction conditions and the nature of the electrophile. However, the strong activating and directing effect of the tert-butyl group generally dictates the position of substitution.

A representative example of electrophilic aromatic substitution on a similar diaryl carbonate is the nitration of diphenyl carbonate. When diphenyl carbonate is nitrated using a mixture of nitric acid and sulfuric acid, the primary products are the mono-, di-, and trinitrated derivatives, with a strong preference for substitution at the para-position. chemicalbook.com For bis(4-(tert-butyl)phenyl) carbonate, the para position is already occupied by the tert-butyl group. Therefore, electrophilic attack is expected to occur at the ortho positions relative to the tert-butyl group.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of Bis(4-(tert-butyl)phenyl) Carbonate

| Reagent | Electrophile | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | NO₂⁺ | Bis(2-nitro-4-tert-butylphenyl) carbonate |

| Br₂/FeBr₃ | Br⁺ | Bis(2-bromo-4-tert-butylphenyl) carbonate |

| SO₃/H₂SO₄ | SO₃ | Bis(2-sulfo-4-tert-butylphenyl) carbonate |

It is important to note that steric hindrance from the bulky tert-butyl group and the carbonate linkage can influence the reaction rate and the regioselectivity of the substitution.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of bis(4-(tert-butyl)phenyl) carbonate is characterized by the electrochemical behavior of the substituted phenyl rings and the carbonate functional group. The presence of the electron-donating tert-butyl groups makes the phenyl rings more susceptible to oxidation compared to unsubstituted benzene (B151609).

Oxidation: The oxidation of the molecule would likely involve the removal of an electron from the π-system of one of the phenyl rings, forming a radical cation. The stability of this radical cation would be enhanced by the electron-donating tert-butyl group. Further oxidation could lead to the formation of phenolic products or polymeric materials, depending on the reaction conditions and the electrode material.

Reduction: The reduction of bis(4-(tert-butyl)phenyl) carbonate is expected to be more difficult due to the electron-rich nature of the phenyl rings. The carbonate group itself is generally resistant to reduction. If reduction does occur, it would likely involve the addition of an electron to the π*-antibonding orbitals of the phenyl rings, forming a radical anion. Such species are typically highly reactive and would likely undergo further reactions, such as protonation or dimerization.

Thermal Degradation Mechanisms and Products

The thermal decomposition of carbonates, in general, proceeds via the cleavage of the C-O bonds of the carbonate group. stet-review.org For bis(4-(tert-butyl)phenyl) carbonate, heating the compound is expected to lead to the formation of 4-tert-butylphenol and carbon dioxide as the primary initial products.

The proposed mechanism involves the homolytic cleavage of the aryl-oxygen bond to generate a 4-tert-butylphenoxyl radical and a corresponding carbonate radical. The carbonate radical can then decompose to release carbon dioxide and another 4-tert-butylphenoxyl radical. These phenoxyl radicals can then abstract a hydrogen atom from another molecule or the solvent to form 4-tert-butylphenol.

At higher temperatures, secondary reactions of the initial degradation products can occur. For example, 4-tert-butylphenol itself can undergo further decomposition. sigmaaldrich.com

Table 2: Potential Products of Thermal Degradation of Bis(4-(tert-butyl)phenyl) Carbonate

| Temperature Range | Primary Products | Potential Secondary Products |

| Moderate | 4-tert-butylphenol, Carbon Dioxide | Di-tert-butylphenyl ether, Biphenyl derivatives |

| High | Isobutylene, Phenol (B47542), Char | Polycyclic aromatic hydrocarbons |

The exact product distribution will depend on factors such as the temperature, pressure, and the presence of oxygen or other reactive species.

Photochemical Reactivity and Transformation Pathways

The photochemical behavior of bis(4-(tert-butyl)phenyl) carbonate is dictated by the absorption of ultraviolet (UV) light by the aromatic rings. Upon absorption of a photon, the molecule is promoted to an electronically excited state. From this excited state, several transformation pathways are possible.

One likely pathway is the homolytic cleavage of the aryl-oxygen bond, similar to the initial step in thermal degradation. This photo-induced cleavage would generate a 4-tert-butylphenoxyl radical and a carbonate radical. These highly reactive radical intermediates can then engage in a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation. nih.gov

Another possible photochemical reaction is a photo-Fries rearrangement. In this type of reaction, the carbonate group could migrate from the oxygen atom to the aromatic ring, leading to the formation of hydroxy-substituted benzophenone (B1666685) derivatives.

The specific products formed will depend on the wavelength of the incident light, the solvent, and the presence of other substances that can react with the excited molecule or the radical intermediates.

Table 3: Potential Photochemical Transformation Products of Bis(4-(tert-butyl)phenyl) Carbonate

| Reaction Type | Key Intermediates | Potential Products |

| Homolytic Cleavage | 4-tert-butylphenoxyl radical, Carbonate radical | 4-tert-butylphenol, Carbon dioxide, Di-tert-butylphenyl ether |

| Photo-Fries Rearrangement | Excited state complex | 2-Hydroxy-5-tert-butyl-4'-tert-butylbenzophenone, 4-Hydroxy-5-tert-butyl-4'-tert-butylbenzophenone |

Further research is needed to fully elucidate the complex photochemical transformation pathways of bis(4-(tert-butyl)phenyl) carbonate.

Advanced Applications of Bis 4 Tert Butyl Phenyl Carbonate in Materials Science and Organic Synthesis

Role as a Protecting Group in Complex Organic Synthesis

In multi-step organic synthesis, the temporary modification of a reactive functional group—a process known as protection—is a critical strategy. The 4-tert-butylphenyl carbonate structure embodies this principle, offering methods to shield reactive phenolic hydroxyl groups.

Protecting Phenolic Hydroxyl Groups in Multi-Step Syntheses

The protection of phenols is crucial to prevent unwanted side reactions during complex syntheses. The tert-butyl group on the phenolic ring of bis(4-tert-butylphenyl) carbonate serves as a bulky steric shield. This group can block the ortho and para positions relative to the hydroxyl group, thereby directing subsequent chemical reactions to other parts of the molecule.

Furthermore, the phenolic hydroxyl group can be protected by converting it into a carbonate ester. This is analogous to the widely used tert-butoxycarbonyl (Boc) protecting group, which is known for its stability and is typically introduced using di-tert-butyl dicarbonate (B1257347). fishersci.co.ukwikipedia.org The formation of a carbonate from the phenol (B47542) renders the hydroxyl group unreactive to many reagents used in subsequent synthetic steps. This strategy is essential for manufacturing complex molecules where selectivity is paramount.

| Strategy | Protected Group | Key Feature | Typical Reagent/Structure |

|---|---|---|---|

| Positional Protection | Aromatic Ring (ortho/para positions) | Bulky group sterically hinders specific sites on the phenol ring. | 4-tert-butylphenol (B1678320) |

| Hydroxyl Protection | Phenolic Hydroxyl (-OH) | Converts the acidic hydroxyl into a stable, non-reactive carbonate ester. | Di-tert-butyl dicarbonate (for Boc protection) |

Selective Deprotection Strategies

A key advantage of any protecting group is the ability to remove it under specific conditions without disturbing the rest of the molecule. For structures related to 4-tert-butylphenyl carbonate, deprotection can be achieved through several selective methods.

The tert-butyl groups attached to the phenyl rings can be removed via a retro-Friedel-Crafts reaction. This process typically involves a strong Lewis acid and regenerates the unsubstituted phenol. The carbonate linkage itself can be cleaved under different conditions, often through hydrolysis. This chemical differentiation allows for staged deprotection. For instance, a tert-butyl ester can be selectively cleaved in the presence of other ester groups using specific catalysts like ytterbium triflate or zinc bromide under mild conditions. researchgate.net While these examples don't involve bis(4-tert-butylphenyl) carbonate directly, they illustrate the principle of selective cleavage of tert-butylated groups, which is a cornerstone of modern synthetic strategy. harvard.eduorganic-chemistry.org

Precursor in Polymer Chemistry and Polymerization Reactions

The true industrial prowess of bis(4-(tert-butyl)phenyl) carbonate and its precursor, 4-tert-butylphenol (PTBP), is most evident in polymer science. PTBP is a critical intermediate in the production of high-performance polymers like polycarbonates and various resins.

Monomer in Polycarbonate Synthesis and Polymer Chain Termination

Polycarbonates are a class of durable, transparent thermoplastics. Their synthesis often involves the reaction of a diol (like bisphenol A) with a carbonate source, such as diphenyl carbonate, in a process called melt transesterification. google.commdpi.com As a diaryl carbonate, bis(4-tert-butylphenyl) carbonate can theoretically serve as a monomer in these reactions.

However, a more significant application of its precursor, 4-tert-butylphenol, is as a chain terminator or "end-capper" in polycarbonate production. wikipedia.orgvinatiorganics.com Because PTBP is monofunctional (possessing only one hydroxyl group), its incorporation into a growing polymer chain halts further elongation. wikipedia.orgpenpet.com This allows for precise control over the polymer's molecular weight, a critical factor in determining its final properties. vinatiorganics.compenpet.com Bis(4-tert-butylphenyl) carbonate itself has been cited for use in end-capping compositions for pre-formed polycarbonate resins.

Application in Curing Agents and Cross-linking Formulations

The resins derived from 4-tert-butylphenol are widely used as curing agents (hardeners) for other polymer systems. vinatiorganics.compenpet.com For example, phenolic resins based on PTBP are key components in paints, coatings, and adhesives where they facilitate the hardening process. penpet.comvinatiorganics.com The glycidyl (B131873) ether of PTBP is also explicitly used as a hardener in epoxy resin formulations, contributing to the formation of the final cross-linked, durable material. vinatiorganics.com

| Polymer Type | Role of PTBP/Derivative | Function | Reference |

|---|---|---|---|

| Polycarbonates | Chain Terminator / End-Capper | Controls polymer molecular weight by halting chain growth. | wikipedia.orgvinatiorganics.compenpet.com |

| Phenolic Resins | Monomer | Reacts with formaldehyde (B43269) to form p-tert-butylphenol-formaldehyde resin. | vinatiorganics.comwikipedia.org |

| Epoxy Resins | Intermediate / Modifier | Forms a glycidyl ether used as a hardener or modifier. | wikipedia.orgvinatiorganics.comvinatiorganics.com |

| Coatings, Adhesives | Curing Agent / Hardener | PTBP-derived resins facilitate the hardening of formulations. | penpet.comvinatiorganics.com |

Supramolecular Chemistry and Self-Assembly

The architecture of bis(4-(tert-butyl)phenyl) carbonate, featuring bulky tert-butyl groups on phenyl rings linked by a carbonate functional group, provides a foundational structure for creating molecules capable of participating in complex supramolecular systems. These systems are governed by non-covalent interactions, leading to the spontaneous organization of molecules into well-defined, functional assemblies.

The 4-tert-butylphenyl group is a common component in the design of host molecules for host-guest chemistry, a field that focuses on the creation of synthetic receptors that can selectively bind to specific guest molecules. The bulky tert-butyl groups can create well-defined cavities and portals in larger macrocyclic structures like calixarenes and cyclophanes, influencing their recognition properties. tcichemicals.comfrontiersin.org

For instance, p-tert-butylcalix[n]arenes, which can be synthesized from 4-tert-butylphenol, are a well-known class of host molecules. wisdomlib.org Their ability to adopt specific conformations allows them to encapsulate a variety of guest molecules, ranging from small organic solvents to larger ions. researchgate.net The tert-butyl groups at the upper rim of the calixarene (B151959) not only enhance solubility but also play a crucial role in the preorganization of the host for guest binding.

Research has shown that dimeric macrocycles containing bis(4-tert-butylphenyl) groups can exhibit tunable supramolecular interactions with fullerenes like C60 and C70. nih.gov The steric hindrance provided by the tert-butylphenyl groups influences the geometry of the host-guest complexes, leading to unusual stoichiometries and packing arrangements in the solid state. nih.gov

| Host Molecule Containing 4-tert-butylphenyl Moiety | Guest Molecule | Key Interactions | Reference |

| Dimeric macrocycle with bis(4-tert-butylphenyl) groups | C60/C70 | Steric hindrance, van der Waals forces | nih.gov |

| p-tert-Butylcalix rsc.orgarene derivative | Methanol (B129727) | CH-π interactions | researchgate.net |

| p-tert-Butyldihomooxacalix rsc.orgarene | Cyclohexane | Forms a soft gel | frontiersin.org |

The self-assembly of molecules containing the 4-tert-butylphenyl moiety can lead to the formation of highly ordered structures, such as monolayers and complex molecular architectures. The van der Waals interactions between the bulky tert-butyl groups are a significant driving force in the formation of these assemblies.

A study on Ni(II)-meso-tetrakis (4-tert-butylphenyl) benzoporphyrin on a copper surface demonstrated that these molecules self-assemble into ordered islands. The formation of this supramolecular structure is attributed to the interactions between the tert-butyl groups.

Furthermore, the 4-tert-butylphenyl group has been utilized as a bulky "stopper" in the synthesis of rotaxanes, which are mechanically interlocked molecules composed of a dumbbell-shaped molecule threaded through a macrocycle. The large size of the tert-butylphenyl group prevents the dethreading of the macrocycle, thus stabilizing the rotaxane structure. Kinetically controlled strategies have been developed to synthesize specific geometric isomers of rotaxanes, where the substituents on the macrocyclic component can selectively activate one of the stoppers for exchange. rsc.org

Catalytic Applications and Ligand Design

In the realm of catalysis, the 4-tert-butylphenyl group is a valuable component in the design of ligands for transition metal complexes. The steric and electronic properties of this group can significantly influence the activity, selectivity, and stability of the catalyst.

Ligands derived from 4-tert-butylphenol, such as aminophenol-based ligands, have been used to create transition metal complexes with applications in various catalytic reactions. For example, iron(III) complexes with ligands bearing pendant urea (B33335) moieties derived from 2-amino-4,6-di-tert-butylphenol (B167885) have shown catalytic activity in the regioselective cleavage of the aromatic ring of the aminophenol itself.

The steric bulk of the tert-butyl groups on the phenolate (B1203915) rings of amine bis(phenolate) (ABP) ligands has been found to play a critical role in determining the nuclearity of polymetallic titanium and zirconium complexes used as catalysts for the ring-opening polymerization of rac-lactide. hw.ac.uk While increased steric bulk can sometimes decrease the reaction rate, it can also lead to the formation of more stable and well-defined catalytic species. hw.ac.uk

| Ligand/Catalyst System with 4-tert-butylphenyl Moiety | Catalytic Application | Key Features | Reference |

| Fe(III)-2-amidophenolate complexes | Aromatic ring cleavage | Pendant urea moiety enhances catalysis | |

| Ti/Zr amine bis(phenolate) complexes | Ring-opening polymerization of rac-lactide | Steric bulk influences catalyst nuclearity | hw.ac.uk |

| NHC-metal complexes on p-tert-butylcalix rsc.orgarene | Transfer hydrogenation, Suzuki coupling | Calixarene scaffold for bimetallic catalysts | rsc.org |

Computational and Theoretical Studies of Bis 4 Tert Butyl Phenyl Carbonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of bis(4-(tert-butyl)phenyl) carbonate. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are crucial for predicting the molecule's reactivity and spectroscopic behavior.

While specific DFT studies on bis(4-(tert-butyl)phenyl) carbonate are not extensively documented in publicly available literature, the electronic structure can be inferred from studies on analogous diaryl carbonates. The central carbonate group acts as an electron-withdrawing moiety, while the phenyl rings are electron-donating. The tert-butyl groups, being alkyl substituents, are weakly electron-donating through an inductive effect.

Key Electronic Properties (Predicted based on analogous compounds):

| Property | Predicted Characteristic | Implication |

| Highest Occupied Molecular Orbital (HOMO) | Primarily localized on the phenyl rings. | These are the sites most susceptible to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Concentrated on the carbonyl carbon of the carbonate group. | This is the primary site for nucleophilic attack. |

| Electrostatic Potential | Negative potential around the oxygen atoms of the carbonate group and a positive potential around the carbonyl carbon. | Guides intermolecular interactions and the approach of reactants. |

| Dipole Moment | A non-zero dipole moment due to the asymmetrical arrangement of polar bonds. | Influences solubility in polar solvents and intermolecular forces. |

This table presents predicted properties based on the general understanding of the electronic structure of diaryl carbonates. Specific values would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of bis(4-(tert-butyl)phenyl) carbonate molecules and their interactions with each other or with a solvent. These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.

For bis(4-(tert-butyl)phenyl) carbonate, MD simulations can elucidate:

Aggregation Behavior: The bulky tert-butyl groups are expected to sterically hinder close packing of the molecules, influencing the solid-state structure and melting point. MD simulations can predict the preferred packing arrangements and calculate properties like the radial distribution function to describe the local molecular environment.

Solvation: In a solvent, MD simulations can model how solvent molecules arrange around the solute, providing insights into solubility. The nonpolar tert-butyl groups would likely favor interactions with nonpolar solvents, while the polar carbonate core could interact with polar solvents.

Conformational Dynamics: MD simulations can track the rotational and vibrational motions within the molecule, complementing the static picture from quantum chemical calculations.

Reaction Pathway Analysis and Transition State Modeling

Understanding the formation and degradation of bis(4-(tert-butyl)phenyl) carbonate relies on the analysis of reaction pathways and the characterization of transition states. Computational methods can map out the energy landscape of a reaction, identifying the most favorable routes and the energy barriers that control the reaction rate.

The synthesis of diaryl carbonates often involves the reaction of a phenol (B47542) with a carbonylating agent. Theoretical studies on the synthesis of related carbonates, such as diphenyl carbonate, have elucidated the mechanisms of transesterification and other synthetic routes. mdpi.com For bis(4-(tert-butyl)phenyl) carbonate, a plausible synthetic route is the reaction of 4-tert-butylphenol (B1678320) with a carbonyl source like phosgene (B1210022) or a dialkyl carbonate.

Hypothetical Reaction Pathway for Synthesis (Example):

A DFT study could model the reaction between two molecules of 4-tert-butylphenol and phosgene. The key steps would likely involve:

Nucleophilic attack of the phenolic oxygen on the carbonyl carbon of phosgene.

Elimination of a chloride ion to form an intermediate chloroformate.

Attack by a second molecule of 4-tert-butylphenol on the chloroformate.

Elimination of a second chloride ion and a proton to yield the final product.

Structure-Reactivity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) and related computational approaches aim to correlate the structural or physicochemical properties of molecules with their reactivity. For bis(4-(tert-butyl)phenyl) carbonate and its derivatives, these methods can predict how changes in the molecular structure affect its chemical behavior.

The presence of the para-substituted tert-butyl groups is a key structural feature influencing the reactivity of bis(4-(tert-butyl)phenyl) carbonate. The electron-donating nature of the tert-butyl group can influence the nucleophilicity of the phenyl rings and the electrophilicity of the carbonate carbonyl carbon.

Predicted Structure-Reactivity Trends:

| Structural Modification | Predicted Effect on Reactivity | Rationale |

| Removal of tert-butyl groups (to form diphenyl carbonate) | Increased susceptibility to nucleophilic attack at the carbonyl carbon. | The electron-donating tert-butyl groups slightly reduce the electrophilicity of the carbonyl carbon. |

| Introduction of electron-withdrawing groups on the phenyl rings | Increased susceptibility to nucleophilic attack at the carbonyl carbon. | Electron-withdrawing groups would further polarize the C=O bond, making the carbon more electrophilic. |

| Introduction of bulky ortho substituents | Decreased reaction rates for reactions involving the carbonate group. | Steric hindrance would impede the approach of reactants to the reactive center. |

This table is based on established principles of organic chemistry and would require specific QSAR studies for quantitative validation.

Conformational Analysis and Spectroscopic Property Prediction (excluding basic identification)

The three-dimensional shape and flexibility of bis(4-(tert-butyl)phenyl) carbonate are critical to its properties. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR data is available from commercial suppliers, theoretical calculations of NMR chemical shifts (e.g., using the GIAO method) can aid in the assignment of signals and provide a deeper understanding of the relationship between electronic structure and the observed spectrum. bldpharm.com The symmetry of the molecule would lead to a simplified ¹H and ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. The most prominent feature in the IR spectrum of bis(4-(tert-butyl)phenyl) carbonate is expected to be the strong C=O stretching vibration of the carbonate group, typically appearing in the range of 1750-1800 cm⁻¹. The presence of the tert-butyl groups would give rise to characteristic C-H stretching and bending vibrations. Comparison with the experimental IR spectrum of the related p-tert-butylphenol can aid in identifying the vibrations associated with the substituted phenyl rings. chemicalbook.com

Mass Spectrometry (MS): While not a direct prediction from most quantum chemistry packages, the calculated bond strengths and electronic structure can help in rationalizing the fragmentation patterns observed in the mass spectrum. The fragmentation of bis(4-(tert-butyl)phenyl) carbonate would likely involve the loss of a tert-butyl group, a 4-tert-butylphenoxy group, and carbon dioxide. The mass spectrum of the related tert-butyl phenyl carbonate shows characteristic fragmentation patterns that can be used for comparison. nist.gov

Analytical Methodologies for Mechanistic and Application Studies

Advanced Spectroscopic Techniques for Reaction Monitoring

Spectroscopic methods that allow for the in-situ analysis of chemical reactions are invaluable for gaining insights into reaction kinetics, identifying transient intermediates, and optimizing reaction conditions without the need for sample extraction.

In-Situ NMR and IR Spectroscopy

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for real-time monitoring of the synthesis of carbonate compounds. While specific studies on the in-situ monitoring of 4-tert-butylphenyl carbonate synthesis are not extensively documented in publicly available literature, the principles can be extrapolated from similar reactions.

In-Situ NMR Spectroscopy: The synthesis of carbonates can be monitored by ¹H and ¹³C NMR spectroscopy. chemicalbook.com For instance, in the synthesis of related carbonate compounds, the disappearance of the phenolic hydroxyl proton signal and the appearance of new signals corresponding to the carbonate group can be tracked over time. nih.gov This allows for the determination of reaction rates and the detection of any side products. The chemical shifts in the NMR spectrum are sensitive to the electronic environment of the nuclei, providing detailed structural information as the reaction progresses. researchgate.net

In-Situ IR Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring reactions in solution. rsc.org The formation of 4-tert-butylphenyl carbonate can be followed by observing the appearance of the characteristic carbonyl (C=O) stretching vibration of the carbonate group, typically in the region of 1750-1780 cm⁻¹. researchgate.netrsc.org Simultaneously, the disappearance of the broad O-H stretching band of the parent 4-tert-butylphenol (B1678320) would indicate the progress of the reaction. researchgate.net This technique provides real-time kinetic data and can help in elucidating the reaction mechanism by identifying key functional group transformations. mdpi.com

Advanced Mass Spectrometry for Reaction Intermediates

Mass spectrometry (MS) is a highly sensitive technique used to identify and characterize reaction intermediates, which are often present in low concentrations and have short lifetimes. Electrospray Ionization (ESI) and other soft ionization techniques are particularly useful for detecting charged or easily ionizable intermediates without causing extensive fragmentation.

In the context of 4-tert-butylphenyl carbonate synthesis, advanced MS techniques could be employed to identify key intermediates. For example, in reactions involving phosgene (B1210022) or its derivatives, acylium ion intermediates might be detectable. The mass spectrum of tert-butyl phenyl carbonate, a related compound, shows characteristic fragmentation patterns that can help in identifying similar structures. nist.gov The molecular ion peak and specific fragment ions provide a fingerprint for the compound and its potential byproducts. nist.gov

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the quantification of the desired product and the identification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of phenolic compounds and their derivatives. nih.gov For the analysis of 4-tert-butylphenyl carbonate, a reversed-phase HPLC method would typically be employed, using a C18 or a specialized phenyl column for enhanced separation. sielc.comhitachi-hightech.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. nih.gov The retention time and peak area from an HPLC chromatogram can be used for qualitative identification and quantitative analysis, respectively. A technical report on the analysis of related compounds like bisphenol A and diphenyl carbonate in polycarbonate highlights the utility of HPLC for such analyses. hitachi-hightech.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the analysis of volatile and thermally stable compounds. analytice.com 4-tert-butylphenol and its derivatives can be analyzed by GC-MS, often after a derivatization step to increase their volatility. nih.gov The gas chromatogram separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component, aiding in their definitive identification. nih.govanalytice.com This technique is particularly useful for assessing the purity of the final product and identifying any minor impurities that may be present. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Electrochemical Methods for Redox Potential Determination

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of molecules, including their oxidation and reduction potentials. The electrochemical behavior of phenols is well-documented, with the oxidation potential being a key parameter.

The electrochemical oxidation of 4-tert-butylphenol has been studied, and it is known to undergo oxidation to form various products. researchgate.net The redox potential is influenced by factors such as the solvent, pH, and the nature of the electrode material. By studying the electrochemical properties of 4-tert-butylphenyl carbonate, one can gain insights into its stability towards oxidation and its potential role in electron transfer processes. Such studies are also relevant in the context of its application as an additive in lithium-ion batteries, where the electrochemical stability is a critical factor. researchgate.net

Environmental Chemistry and Fate of Bis 4 Tert Butyl Phenyl Carbonate

Degradation Pathways in Environmental Matrices (e.g., water, soil)

The degradation of bis(4-(tert-butyl)phenyl) carbonate in the environment is expected to proceed through several key pathways, including hydrolysis and photolysis in aqueous environments, and biotransformation mediated by microorganisms in both water and soil.

A primary abiotic degradation process for diaryl carbonates in water is hydrolysis. The carbonate ester linkages are susceptible to cleavage, yielding the corresponding phenols and carbonic acid, which subsequently decomposes to carbon dioxide. For the analogous compound diphenyl carbonate, the hydrolysis half-life at pH 7 and 25°C has been reported to be 39.9 hours. oecd.org It is anticipated that bis(4-(tert-butyl)phenyl) carbonate would undergo a similar hydrolysis reaction, breaking down into 4-tert-butylphenol (B1678320) and carbon dioxide. The rate of this hydrolysis can be influenced by pH, with studies on other aromatic carbonates showing that the process is generally faster under basic conditions. documentsdelivered.com

Photolytic Degradation Mechanisms

Direct photolysis, the degradation of a chemical by direct absorption of light, and indirect photolysis, degradation by reaction with photochemically generated reactive species, are important fate processes for many organic compounds in sunlit surface waters.

For diphenyl carbonate, an analogue of bis(4-(tert-butyl)phenyl) carbonate, direct photodegradation is not expected to be significant due to its low absorption in the environmentally relevant UV-B range. oecd.org However, indirect photodegradation can occur. The calculated half-life of diphenyl carbonate in air due to indirect photodegradation by hydroxyl radicals is approximately 4.0 days. oecd.org

The primary degradation product, 4-tert-butylphenol, is susceptible to photolytic degradation. Studies on the aqueous photodegradation of 4-tert-butylphenol have shown that it can be degraded by direct photolysis and through reactions with hydroxyl radicals (HO•). oecd.orgmdpi.comresearchgate.net The direct photolysis of 4-tert-butylphenol can lead to the formation of intermediates such as 4-tert-butylcatechol (B165716) and 4-tert-butylphenol dimers. mdpi.com When hydroxyl radicals are involved, the oxidation of 4-tert-butylphenol can produce 4-tert-butylcatechol and hydroquinone (B1673460), and can also lead to the cleavage of the benzene (B151609) ring. mdpi.com

Biotransformation Pathways by Microorganisms

The biodegradation of bis(4-(tert-butyl)phenyl) carbonate is likely to be initiated by the enzymatic hydrolysis of the carbonate linkage, releasing 4-tert-butylphenol. While information on the microbial degradation of diaryl carbonates is limited, studies on the analogue diphenyl carbonate indicate that it is not readily biodegradable but can be degraded by microorganisms that have been adapted to it. oecd.org In one study, over 99% of diphenyl carbonate was degraded in 20 days using adapted domestic sewage. oecd.org

The subsequent biodegradation of the hydrolysis product, 4-tert-butylphenol, is better understood. Various microorganisms have been shown to degrade 4-tert-butylphenol. For example, some Gram-positive bacteria from the genera Mycobacterium and Nocardia can transform 4-sec-butylphenol (B1210997), a similar compound, through modifications on the alkyl side chain, producing metabolites like 4-(2-hydroxy-1-methylpropyl)-phenol. sigmaaldrich.com

Sorption and Leaching Behavior in Soil Systems

The mobility of bis(4-(tert-butyl)phenyl) carbonate in soil is influenced by its sorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A higher Koc value indicates stronger sorption and lower mobility.

For the analogue diphenyl carbonate, a calculated Koc value of 3926 suggests a high potential for sorption to soil and sediment. oecd.org However, due to its relatively rapid hydrolysis, significant geoaccumulation is not expected. oecd.org The sorption of organic compounds to soil is often correlated with the organic carbon content of the soil, with higher organic carbon leading to greater sorption. nih.govyoutube.com

The leaching potential of bis(4-(tert-butyl)phenyl) carbonate is therefore expected to be low due to its anticipated strong sorption to soil organic matter. However, its degradation product, 4-tert-butylphenol, may exhibit different mobility characteristics. The sorption of phenolic compounds can be influenced by soil pH and the nature of the soil's organic and mineral components. nih.gov

Atmospheric Transformation Processes

Chemicals can be released into the atmosphere, where they can be transported and undergo transformation. The atmospheric fate of bis(4-(tert-butyl)phenyl) carbonate is likely determined by its reaction with photochemically produced hydroxyl radicals (•OH).

For the analogue diphenyl carbonate, the calculated atmospheric half-life due to reaction with OH radicals is estimated to be 4.0 days. oecd.org For the degradation product, 4-tert-butylphenol, the atmospheric lifetime, based on its reaction with OH radicals, has been calculated to be approximately 10.8 months. nih.govgoogle.com The primary atmospheric degradation pathway for 4-tert-butylphenol is initiated by the addition of OH radicals to the aromatic ring. google.com

Metabolite Identification and Persistence Studies (excluding toxicity)

The degradation of bis(4-(tert-butyl)phenyl) carbonate is expected to produce several intermediate metabolites before complete mineralization.

Based on the known chemistry of diaryl carbonates and phenolic compounds, the following metabolites can be anticipated:

4-tert-butylphenol: This is the primary hydrolysis product of bis(4-(tert-butyl)phenyl) carbonate.

Carbon Dioxide: Formed from the hydrolysis of the carbonate group.

Metabolites of 4-tert-butylphenol: Further degradation of 4-tert-butylphenol can lead to various intermediates. Studies on the biotransformation of similar alkylphenols have identified hydroxylated products. For instance, the metabolism of 4-sec-butylphenol by certain bacteria resulted in the formation of 4-(2-hydroxy-1-methylpropyl)-phenol. sigmaaldrich.com Photodegradation studies of 4-tert-butylphenol have identified metabolites such as 4-tert-butylcatechol and hydroquinone . mdpi.com

The persistence of bis(4-(tert-butyl)phenyl) carbonate in the environment will be largely dictated by its rate of hydrolysis. With a half-life of approximately 39.9 hours for its analogue diphenyl carbonate in water at pH 7, it is not expected to be highly persistent in aqueous environments. oecd.org However, the persistence of its primary degradation product, 4-tert-butylphenol, is a key consideration. While 4-tert-butylphenol can be degraded by various processes, its calculated atmospheric lifetime of over 10 months suggests it could be subject to long-range atmospheric transport. nih.govgoogle.com

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthesis of 4-tert-butylphenol (B1678320) involves the acid-catalyzed alkylation of phenol (B47542) with isobutene. wikipedia.org While effective, research is pivoting towards more sustainable and cleaner production methods that offer high selectivity and minimize waste. A significant area of focus is the use of solid acid catalysts, which can be easily recovered and recycled, reducing the environmental impact of the process.

Researchers have successfully employed ordered solid acid catalysts like H-Y zeolites and MCM-41-supported scandium triflate [Sc(OTf)₃] in supercritical CO₂ as a reaction medium. epa.gov This approach not only enhances catalytic performance compared to conventional liquid-phase reactions but also significantly reduces the formation of coke, a common issue that deactivates catalysts. epa.gov The supercritical CO₂ acts as a solvent and effectively removes coke precursors, thereby maintaining the catalyst's activity for longer. epa.gov Another promising avenue is the use of transition metal oxide-doped molecular sieves (e.g., La₂O₃ or CeO₂ on X-type or Y-type zeolites), which demonstrate high catalytic activity and selectivity in the alkylation of phenol with isobutene, allowing for catalyst recycling and cleaner production of derivatives like 2,4-di-tert-butylphenol (B135424). google.com

| Catalyst System | Reaction Medium | Key Advantages | Target Product Yield | Reference |

| H-Y Zeolites | Supercritical CO₂ | Reduced coke formation, superior performance | 65% (2,4-di-tert-butylphenol) | epa.gov |

| Sc(OTf)₃/MCM-41 | Supercritical CO₂ | Recyclable, stable for multiple cycles | 40% (2,4,6-tri-tert-butylphenol) | epa.gov |

| Transition Metal Oxide Doped Molecular Sieve | Not specified | High selectivity, catalyst is recyclable | 79.03% selectivity (2,4-di-tert-butylphenol) | google.com |

Exploration of New Applications in Advanced Functional Materials

While 4-tert-butylphenol is a well-established building block for polymers like epoxy resins and polycarbonates, where it acts as a "chain stopper" to control molecular weight, its potential in advanced functional materials is an expanding field of research. wikipedia.org Its derivatives are crucial in creating high-performance materials with tailored properties.

The hydrophobic and stabilizing nature of the tert-butyl group makes its phenolic derivatives effective antioxidants. nih.gov This property is being leveraged in the development of advanced materials that require long-term stability and resistance to oxidative degradation. nih.gov For instance, 2,4-di-tert-butylphenol is a precursor for synthesizing important antioxidants like tris(2,4-di-tert-butylphenyl)phosphite (antioxidant 168). google.comwikipedia.org Furthermore, the controlled condensation of 4-tert-butylphenol with formaldehyde (B43269) leads to the formation of calixarenes. wikipedia.org These are macrocyclic compounds with a cavity-like structure, making them highly valuable in sensor technology, catalysis, and separation science due to their ability to selectively bind ions and small molecules.

Integration with Nanotechnology and Smart Materials

The intersection of 4-tert-butylphenol research with nanotechnology is primarily focused on environmental remediation and catalysis. Nanomaterials offer high surface areas and unique electronic properties, making them highly efficient for degrading persistent organic pollutants like 4-tert-butylphenol.

One significant area of research is photocatalysis using titanium dioxide (TiO₂) nanoparticles. nih.govsemanticscholar.org To enhance their efficiency, especially under visible or solar light, these nanoparticles are often doped with other metals. Studies have shown that co-doping TiO₂ with copper and molybdenum (Cu-Mo-TiO₂) creates a catalyst that can completely degrade 4-tert-butylphenol under UV light in 60 minutes and achieve 70% degradation under solar light in 150 minutes. nih.govsemanticscholar.org This enhanced activity is attributed to a synergistic effect that improves visible light absorption and suppresses the recombination of electron-hole pairs. nih.gov

Another innovative approach involves the use of "smart" materials for environmental cleanup. Magnetic chitosan (B1678972) (MC) particles, which are eco-friendly and derived from a natural polymer, have been synthesized for the removal and extraction of 4-tert-butylphenol from water. frontiersin.org These nanoparticles act as potent adsorbents and can be easily separated from the water using an external magnet after the adsorption process is complete, simplifying the remediation process. frontiersin.org

| Nanomaterial | Application | Performance | Reference |

| Copper-Molybdenum co-doped TiO₂ (Cu-Mo-TiO₂) | Photocatalytic Degradation | 100% degradation in 60 min (UV); 70% in 150 min (solar) | nih.govsemanticscholar.org |

| Magnetic Chitosan (MC) | Adsorption and Removal from Water | High recovery rates from tap (95.4-101.2%) and river water (92.8-98.2%) | frontiersin.org |

Deeper Mechanistic Understanding of Complex Reactions

Understanding the reaction pathways of 4-tert-butylphenol is crucial for predicting its environmental fate and developing effective degradation technologies. Research in this area uses both theoretical modeling and experimental analysis to elucidate complex mechanisms.

Computational studies have detailed the atmospheric degradation of 4-tert-butylphenol initiated by hydroxyl (OH) radicals. researchgate.net These studies indicate that the addition of the OH radical to the phenol ring is the more dominant pathway compared to hydrogen abstraction, with a calculated atmospheric lifetime of approximately 10.8 months. researchgate.net

In the context of bioremediation, the metabolic pathway of 4-tert-butylphenol by the bacterium Sphingobium fuliginis has been characterized. researchgate.netnih.gov The degradation is initiated by the hydroxylation of 4-tert-butylphenol to form 4-tert-butylcatechol (B165716). nih.gov This intermediate is then processed through a meta-cleavage pathway, a common bacterial strategy for breaking down aromatic compounds. nih.gov The key enzyme involved is catechol 2,3-dioxygenase. nih.gov Studies on the thermal stability of 4-tert-butylphenol have also been conducted to understand its behavior at high temperatures, proposing kinetic models for the thermolysis process. researchgate.net

Predictive Modeling for Environmental Behavior and Remediation Strategies

Predictive modeling is becoming an indispensable tool for assessing the environmental risk of chemicals like 4-tert-butylphenol. up.ptresearchgate.net Environmental fate models, such as those coupled with the Water Quality Analysis Simulation Program (WASP), are used to simulate the distribution and concentration of alkylphenols in aquatic systems like rivers. nih.gov These models consider various factors, including inputs from wastewater treatment plants, degradation rates, and adsorption to sediment, to predict contaminant levels over time and space. nih.gov To improve the accuracy of such models, there is a growing emphasis on the systematic handling of experimental data, using statistical methods like Bayesian inference to characterize the variability and uncertainty in values like biodegradation half-lives. nih.gov

This modeling is complemented by extensive research into practical remediation strategies. Bioremediation is a particularly promising, cost-effective, and environmentally friendly approach. researchgate.net Specific microorganisms have been identified that can effectively degrade 4-tert-butylphenol. The fungus Penicillium sp. CHY-2, isolated from Antarctic soil, has been shown to completely degrade the compound in contaminated soil within three weeks. researchgate.net Similarly, bacteria such as Sphingobium fuliginis can utilize 4-tert-butylphenol as a sole source of carbon and energy. nih.gov In addition to bioremediation, engineered systems like vertical flow constructed wetlands, especially those planted with species like Phragmites australis, have proven effective in removing 4-tert-butylphenol from landfill leachate through a combination of adsorption and biodegradation. taylorandfrancis.comnih.gov

| Remediation Strategy | Organism/System | Key Finding | Reference |

| Bioremediation | Penicillium sp. CHY-2 (Fungus) | Complete degradation in contaminated soil within 21 days. | researchgate.net |

| Bioremediation | Sphingobium fuliginis (Bacterium) | Can use 4-tert-butylphenol as a sole carbon and energy source. | nih.gov |

| Constructed Wetlands | Vertical flow system with Phragmites australis | Efficient removal (18-100%) from synthetic leachate. | taylorandfrancis.comnih.gov |

| Adsorption | Magnetic Chitosan Nanoparticles | Effective removal and extraction from environmental water samples. | frontiersin.org |

Q & A